2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine
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Overview
Description
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and methoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and selectivity . These methods allow for the large-scale production of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoro-4-methoxypyridine: Similar structure but lacks the cyclobutoxy group.
3-Bromo-6-fluoro-2-methoxyphenol: Contains a phenol group instead of a pyridine ring.
Uniqueness
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other fluorinated pyridines and enhances its utility in various applications .
Biological Activity
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound's structure includes a bromine atom, a cyclobutoxy group, and a methoxy group attached to a pyridine ring. This unique configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the bromine atom may enhance its electrophilic properties, allowing it to form covalent bonds with specific amino acid residues in target proteins.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies focusing on pyridine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of critical enzymes like MurA, which is essential for bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that related pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring significantly affect the compound's potency and selectivity towards biological targets. For example, the introduction of different alkyl or aryl groups can enhance binding affinity and efficacy against specific pathogens .
Case Study 1: Antibacterial Activity
A recent study screened a library of pyridine derivatives, including this compound, for their ability to inhibit MurA from E. coli. The compound demonstrated significant inhibitory effects with an IC50 value indicating promising antibacterial potential .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, related compounds were tested for their ability to reduce inflammation in cellular models. The results indicated that these compounds could lower levels of TNF-alpha and IL-6, key mediators in inflammatory responses .
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Reference |
---|---|---|
Antibacterial | Moderate | |
Anti-inflammatory | Significant | |
Enzyme Inhibition | High |
Table 2: Structure-Activity Relationships
Compound Variant | Modifications | Biological Activity |
---|---|---|
2-Bromo-6-cyclobutoxy | Cyclobutoxy group | Antimicrobial |
2-Bromo-4-methoxypyridine | Methyl substitution | Reduced potency |
3-Fluoro derivatives | Fluorine substitution | Enhanced selectivity |
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
2-bromo-6-cyclobutyloxy-3-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C10H11BrFNO2/c1-14-7-5-8(13-10(11)9(7)12)15-6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
BSEWBUHBUJSEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1F)Br)OC2CCC2 |
Origin of Product |
United States |
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